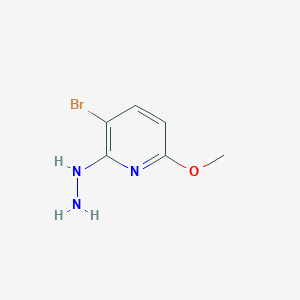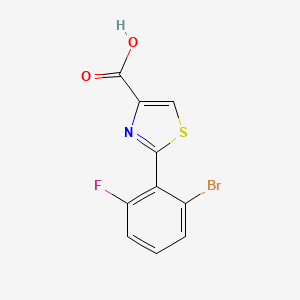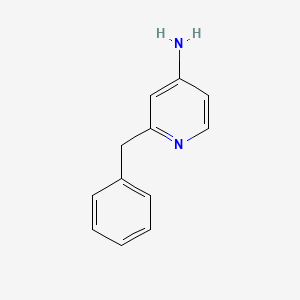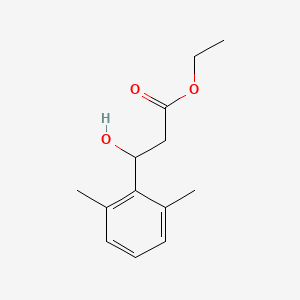
Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate is a complex organic compound with the molecular formula C10H8BrFINO3 This compound is characterized by the presence of multiple halogen atoms (bromine, fluorine, and iodine) and an acetamido group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of bromine, fluorine, and iodine atoms into the benzene ring through electrophilic aromatic substitution reactions.
Acetylation: Introduction of the acetamido group via acetylation of an amine precursor.
Esterification: Formation of the methyl ester by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple halogen atoms can enhance its binding affinity to certain molecular targets, potentially leading to significant biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-Acetamido-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate
- Methyl 2-bromo-4-iodobenzoate
- Methyl 2-fluoro-5-iodobenzoate
Uniqueness
Methyl 2-Acetamido-4-bromo-3-fluoro-5-iodobenzoate is unique due to the specific combination of halogen atoms and the acetamido group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H8BrFINO3 |
|---|---|
Peso molecular |
415.98 g/mol |
Nombre IUPAC |
methyl 2-acetamido-4-bromo-3-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C10H8BrFINO3/c1-4(15)14-9-5(10(16)17-2)3-6(13)7(11)8(9)12/h3H,1-2H3,(H,14,15) |
Clave InChI |
SYZLPCQELVHCEP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C(=C(C=C1C(=O)OC)I)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)


![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)

![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)


![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)

![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)



